molecular formula C9H9NO2 B1601014 1-(Pyridin-2-yl)butane-1,3-dione CAS No. 40614-52-6

1-(Pyridin-2-yl)butane-1,3-dione

Cat. No. B1601014
CAS RN: 40614-52-6
M. Wt: 163.17 g/mol
InChI Key: ZKPDXFCMHFRNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)butane-1,3-dione, also known as Pyridine-2-one or P2O, is an important organic compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a colorless, crystalline solid with a pungent odor, and is soluble in organic solvents, such as alcohols, ethers, and chloroform. P2O is an important intermediate in the synthesis of many organic compounds, and its unique properties make it suitable for a variety of scientific research applications.

Scientific Research Applications

Synthesis and Reactions

  • Derivative Synthesis: 1-(Pyridin-2-yl)butane-1,3-dione has been used in synthesizing various derivatives. For instance, the reaction of 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanothioacetamide and cyanoacetamide under solvent-free conditions led to the creation of pyridine-2(1H)thione/one derivatives, which were further reacted to produce 2-S/O-alkyl pyridine derivatives, contributing to the synthesis of various compounds like thieno[2,3-b]pyridine and pyrazolopyridine (Rateb, 2011).

Sensor Applications

  • Optical Sensing Structures: A study highlighted the generation of novel optical sensing structures through lanthanide coordination using a polymeric-based ternary europium (III) complex system. This included 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dione and showed potential in sensor applications (Li et al., 2019).

Computational Chemistry

  • DFT Studies: Density Functional Theory (DFT) calculations have been conducted on compounds like 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione to understand their tautomeric preferences in various solvents. This type of study is crucial for predicting the behavior of such molecules in different environments (Dobosz, Gawinecki, & Ośmiałowski, 2010).

NMR and DFT Studies

  • Tautomerism and Conformation Analysis: The tautomerism and conformations of 1-(n-pyridinyl)butane-1,3-diones have been investigated using DFT calculations and NMR spectroscopy. This research provides insights into the chemical shifts and hydrogen bonding of these compounds (Hansen, Darugar, Vakili, & Kamounah, 2023).

Pharmaceutical Chemistry

  • Antimicrobial Activity: Studies have explored the synthesis of certain derivatives using 1-(Pyridin-2-yl)butane-1,3-dione and evaluated their antimicrobial activities. This research is significant in the development of new pharmaceutical compounds (Chate, Ghotekar, Bhagat, & Gill, 2013).

properties

IUPAC Name

1-pyridin-2-ylbutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-4-2-3-5-10-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPDXFCMHFRNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507537
Record name 1-(Pyridin-2-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)butane-1,3-dione

CAS RN

40614-52-6
Record name 1-(Pyridin-2-yl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridin-2-yl)butane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A sodium methoxide solution (28% in methanol) was added dropwise to a mixture of 10 g (73 mmol) methyl picolinate and 25 ml (124 mmol) of acetone in 150 ml of tetrahydrofuran. The mixture was stirred at 20° C. for 3 hours and the solvent was removed under reduced pressure. The residue was taken up in water, acidified with 2 molar aqueous hydrochloric acid and extracted with dichloromethane. Drying of the combined organic phases and removal of the solvent under reduced pressure gave 7.940 g of product (60% of theory); NMR (CDCl3, 400 MHz): 2.23 (s, 3H); 6.81 (s, 1H); 7.41 (m, 1H); 7.83 (m, 1H); 8.09 (m, 1H); 8.68 (m, 1H); 15.7 (br, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A solution of 8.71 g (150 mmol) of dry acetone in 100 ml of absolute tetrahydrofuran is added under argon to a solution of 20.42 g (300 mmol) of sodium ethoxide in 300 ml of absolute tetrahydrofuran. A solution of 22.68 g (150 mmol) of ethyl pyridine-2-carboxylate in 100 ml of absolute tetrahydrofuran is subsequently added dropwise over the course of 20 minutes. The mixture is stirred for 15 hours at room temperature and for 4 hours at the boiling point. The mixture is evaporated on a rotary evaporator, admixed with 150 ml of water and rendered neutral with glacial acetic acid. It is extracted twice with diethyl ether, the organic extracts are combined and dried (sodium sulfate), evaporated on a rotary evaporator, and 1-pyridin-2-ylbutane-1,3-dione is obtained as an orange oil. 1H-NMR (360 MHz, CDCl3) for enol tautomer: 15.8-15.5 (br s, OH); 8.60-8.55 (dm, 1H); 8.20-7.95 (dm, 1H); 7.79-7.71 (tm, 1H); 7.35-7.29 (m, 1H); 6.74 (s, 1H); 2.15 (s, 3H). Keto tautomer: CH2 group at 4.20 ppm (ratio of enol/keto form=87:13).
Quantity
8.71 g
Type
reactant
Reaction Step One
Quantity
20.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22.68 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-2-yl)butane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-2-yl)butane-1,3-dione
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-2-yl)butane-1,3-dione
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-2-yl)butane-1,3-dione
Reactant of Route 5
1-(Pyridin-2-yl)butane-1,3-dione
Reactant of Route 6
Reactant of Route 6
1-(Pyridin-2-yl)butane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.